Sumarotene

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Sumarotene implica varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de bases fuertes y altas temperaturas para facilitar la formación del doble enlace en la estructura del estilbeno .

Métodos de Producción Industrial

En entornos industriales, la producción de this compound se optimiza para la síntesis a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza. Las condiciones de reacción se controlan cuidadosamente para minimizar las reacciones secundarias y maximizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

Sumarotene experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo sulfona en this compound se puede oxidar aún más para formar sulfoxidos y sulfonas.

Reducción: El doble enlace en la columna vertebral del estilbeno se puede reducir para formar el alcano correspondiente.

Sustitución: Los anillos aromáticos en this compound pueden sufrir reacciones de sustitución electrófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores comunes incluyen gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Los reactivos comunes incluyen halógenos y agentes nitrantes.

Principales Productos Formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Alcanos.

Sustitución: Derivados halogenados y nitrados.

Aplicaciones Científicas De Investigación

Sumarotene tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar la reactividad de los estilbenos y las sulfonas.

Biología: Investigado por sus efectos en la diferenciación y proliferación celular.

Medicina: Utilizado en el tratamiento de afecciones de la piel como el daño solar y las queratosis actínicas.

Industria: Utilizado en el desarrollo de nuevas formulaciones dermatológicas y como patrón de referencia en química analítica .

Mecanismo De Acción

Sumarotene ejerce sus efectos uniéndose a los receptores del ácido retinoico en la piel. Esta unión conduce a la modulación de la expresión génica, lo que resulta en una disminución de la queratinización y proliferación de las células de la piel. Los objetivos moleculares incluyen el receptor del ácido retinoico alfa y el receptor del ácido retinoico beta, que participan en la regulación del crecimiento y la diferenciación celular .

Comparación Con Compuestos Similares

Sumarotene es único entre los retinoides debido a su estructura específica y mecanismo de acción. Los compuestos similares incluyen:

Tretinoína: Otro retinoide utilizado para el tratamiento del acné y el daño solar.

Adapaleno: Un retinoide utilizado para el tratamiento del acné con un mecanismo de acción diferente.

Tazaroteno: Un retinoide utilizado para el tratamiento de la psoriasis y el acné

This compound destaca por su alta potencia y unión específica a los receptores del ácido retinoico, lo que lo hace particularmente efectivo para el tratamiento del daño solar y las queratosis actínicas .

Actividad Biológica

Sumarotene, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and metabolic interactions. This article reviews the biological activity of this compound, focusing on its effects in various studies and case analyses.

Chemical Structure and Properties

This compound is classified as a thioether, which contributes to its unique chemical reactivity. Its structure allows for interactions with biological systems that can lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : this compound has been studied for its effectiveness against various microbial strains. Specifically, it has shown promise in inhibiting the growth of certain bacteria and fungi.

- Metabolic Effects : Studies have highlighted its role in metabolic pathways, particularly in relation to bacterial interactions within host environments.

1. Interaction with Burkholderia pseudomallei

A significant study explored the interaction between this compound and Burkholderia pseudomallei, an environmental bacterium known for causing melioidosis. The metabolomic analysis revealed that this compound levels were significantly different when comparing B. pseudomallei strains exposed to Acanthamoeba sp. versus control groups. Notably, the study found:

- Increased Concentration : this compound was detected in higher concentrations in B. pseudomallei following exposure to amoebae, suggesting a potential role in bacterial survival mechanisms .

- Statistical Significance : The concentration of this compound was statistically significant with a p-value of 0.01 when compared to controls, indicating its relevance in microbial metabolic processes .

2. Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound demonstrated:

- Inhibition of Pathogens : this compound exhibited inhibitory effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

Data Table: Biological Activity Summary

Propiedades

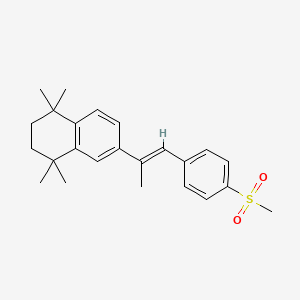

IUPAC Name |

1,1,4,4-tetramethyl-6-[(E)-1-(4-methylsulfonylphenyl)prop-1-en-2-yl]-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O2S/c1-17(15-18-7-10-20(11-8-18)27(6,25)26)19-9-12-21-22(16-19)24(4,5)14-13-23(21,2)3/h7-12,15-16H,13-14H2,1-6H3/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCWKKVIBKHRED-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)S(=O)(=O)C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)S(=O)(=O)C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883164 | |

| Record name | Sumarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84264-84-6, 105687-93-2 | |

| Record name | Sumarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084264846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sumarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105687932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sumarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUMAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8896RX4S4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.